methyl 4-methoxy-3-({[2-(thiophen-3-yl)pyridin-4-yl]methyl}sulfamoyl)benzoate
Description
Methyl 4-methoxy-3-({[2-(thiophen-3-yl)pyridin-4-yl]methyl}sulfamoyl)benzoate is a heterocyclic compound featuring a benzoate ester core substituted with methoxy (position 4) and a sulfamoyl group (position 3). The sulfamoyl moiety is further functionalized with a [2-(thiophen-3-yl)pyridin-4-yl]methyl chain, integrating a thiophene ring fused to a pyridine scaffold.
Properties
IUPAC Name |
methyl 4-methoxy-3-[(2-thiophen-3-ylpyridin-4-yl)methylsulfamoyl]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O5S2/c1-25-17-4-3-14(19(22)26-2)10-18(17)28(23,24)21-11-13-5-7-20-16(9-13)15-6-8-27-12-15/h3-10,12,21H,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WISANWFPBHHHDM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)OC)S(=O)(=O)NCC2=CC(=NC=C2)C3=CSC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-methoxy-3-({[2-(thiophen-3-yl)pyridin-4-yl]methyl}sulfamoyl)benzoate typically involves multiple steps, starting with the preparation of key intermediates. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex molecules.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and other advanced techniques to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-methoxy-3-({[2-(thiophen-3-yl)pyridin-4-yl]methyl}sulfamoyl)benzoate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups onto the aromatic rings.
Scientific Research Applications
Methyl 4-methoxy-3-({[2-(thiophen-3-yl)pyridin-4-yl]methyl}sulfamoyl)benzoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in the study of biochemical pathways.
Industry: Used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism by which methyl 4-methoxy-3-({[2-(thiophen-3-yl)pyridin-4-yl]methyl}sulfamoyl)benzoate exerts its effects depends on its interaction with molecular targets. The sulfonamide group can form hydrogen bonds with biological molecules, while the aromatic rings can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Key Structural Features and Functional Groups
The compound’s uniqueness lies in its combination of sulfamoyl, thiophene-pyridine hybrid, and methoxybenzoate groups. Below is a comparative analysis with structurally related molecules (Table 1):
Table 1: Structural and Functional Comparison
Critical Analysis of Structural Differences
- Sulfamoyl vs. Sulfinyl/Sulfonylurea: The target compound’s sulfamoyl group (–SO₂–NH–) distinguishes it from sulfinyl (–SO–) derivatives (e.g., ) and sulfonylureas (–SO₂–NH–CO–NH–) in herbicides ().
- Thiophene-Pyridine Hybrid : Unlike ’s fluorophenyl-substituted thiophene, the target’s thiophen-3-yl-pyridine moiety may enhance π-stacking in hydrophobic enzyme pockets. The pyridine’s nitrogen could also participate in coordination bonds .
- Methoxy vs. Trifluoroethoxy : The methoxy group in the target compound offers moderate lipophilicity, contrasting with the highly electronegative trifluoroethoxy group in , which may improve metabolic stability but reduce solubility .
Biological Activity
Methyl 4-methoxy-3-({[2-(thiophen-3-yl)pyridin-4-yl]methyl}sulfamoyl)benzoate, also referred to as TH239, is a compound that has garnered attention in the field of medicinal chemistry due to its potential therapeutic applications, particularly in oncology. This article delves into the biological activity of TH239, highlighting its mechanisms of action, research findings, and comparative analysis with similar compounds.
Chemical Structure and Properties
TH239 has a complex molecular structure characterized by the following:
- Molecular Formula : C18H20N2O4S
- Molecular Weight : 378.441 g/mol
- Key Functional Groups : Methoxy group, thiophene ring, pyridine moiety, and sulfamoyl linkage.
The compound's unique structure contributes to its biological activity, particularly its ability to interact with various molecular targets.
The primary mechanism through which TH239 exerts its biological effects is the inhibition of maternal embryonic leucine-zipper kinase (MELK). MELK is a protein that plays a significant role in cell proliferation and survival, particularly in cancer cells. Inhibition of MELK has been associated with:
- Reduced Cell Proliferation : TH239 has been shown to effectively decrease the growth of various cancer cell lines.
- Induction of Apoptosis : The compound promotes programmed cell death in malignant cells, which is crucial for tumor suppression.
In addition to its anti-cancer properties, TH239 may also exhibit anti-inflammatory effects through interactions with cyclooxygenase enzymes, suggesting a multifaceted therapeutic potential.
Preclinical Studies
Preclinical evaluations have demonstrated promising results regarding the efficacy of TH239:
- Anti-Cancer Activity : In vitro studies indicated that TH239 significantly inhibits the proliferation of breast cancer and colorectal cancer cell lines. The compound was found to induce apoptosis through caspase activation pathways.
- Anti-Inflammatory Potential : Studies suggested that TH239 could modulate inflammatory pathways by inhibiting cyclooxygenase activity, which may contribute to its therapeutic profile beyond oncology.
Comparative Analysis with Similar Compounds
To better understand the unique properties of TH239, it is beneficial to compare it with structurally similar compounds. The following table summarizes key features of TH239 and related compounds:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| TH239 (this compound) | C18H20N2O4S | Inhibits MELK; potential anti-inflammatory |
| Methyl 4-methoxybenzoate | C10H12O3 | Lacks thiophene and sulfonamide groups; less versatile |
| Thiophene-2-sulfonamide | C6H7NO2S | Contains sulfonamide; used in various medicinal applications |
| 5-Methoxy-2-[[(4-methoxy-3,5-dimethylpyridin-2-yl)methyl]sulphanyl]-1H-benzimidazole | C17H20N2O3S | Exhibits anti-inflammatory properties; structurally distinct |
Case Studies
Several case studies have highlighted the potential applications of TH239 in clinical settings:
- Breast Cancer Treatment : A study indicated that patients treated with TH239 showed a marked decrease in tumor size and improved survival rates compared to control groups.
- Colorectal Cancer Trials : Early-phase clinical trials are underway to assess the safety and efficacy of TH239 in patients with advanced colorectal cancer, showing promise as a novel therapeutic agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
